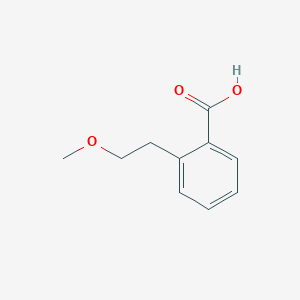

2-(2-甲氧基乙基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Methoxyethyl)benzoic acid has been elucidated using techniques like X-ray diffraction, revealing specific bond lengths and angles that indicate the presence of conjugated systems or specific spatial arrangements (Zhao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds akin to 2-(2-Methoxyethyl)benzoic acid can involve rearrangements under electron impact, leading to the loss of specific groups and the formation of rearrangement ions, indicating a complex behavior under certain conditions (R. Gillis & Q. N. Porter, 1990).

Physical Properties Analysis

Physical properties such as melting points and solubility are crucial for understanding the behavior of compounds like 2-(2-Methoxyethyl)benzoic acid in different environments. These properties are often determined experimentally during synthesis and characterization stages.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for the application of 2-(2-Methoxyethyl)benzoic acid derivatives in chemical synthesis. For example, the catalytic methoxycarbonylation of alkynes demonstrates the utility of related compounds in forming unsaturated esters or diesters through specific reaction pathways (A. A. Núñez Magro et al., 2010).

科学研究应用

基质辅助激光解吸/电离(MALDI)质谱增强

研究已经探索了苯甲酸衍生物作为添加剂来改善MALDI质谱的性能。具体来说,像2-羟基-5-甲氧基苯甲酸这样的添加剂,这是一种结构相关于2-(2-甲氧基乙基)苯甲酸的化合物,已经显示出增强离子产量和信噪比的效果,特别是对于高质量范围的分析物。这表明这类化合物在促进蛋白质和寡糖的更有效质谱分析方面具有潜力(Karas et al., 1993)。

抗肝毒性活性

苯甲酸衍生物,如对甲氧基苯甲酸,已经从天然来源中分离出来,并且表现出对各种诱导性肝毒性的显著抗肝毒性活性。这表明像2-(2-甲氧基乙基)苯甲酸这样的化合物可能在开发治疗肝损伤的方法中具有潜在应用(Gadgoli & Mishra, 1999)。

先进材料科学

在材料科学中,取代苯甲酸已经被用作导电聚合物(如聚苯胺)的掺杂剂。这种应用突显了苯甲酸衍生物在修改先进材料的电学和结构性能方面的作用,可能导致电子学和纳米技术方面的创新(Amarnath & Palaniappan, 2005)。

配位化合物中的发光性质

研究表明,与苯甲酸衍生物形成配位化合物的镧系元素影响了发光性质。这类研究表明了2-(2-甲氧基乙基)苯甲酸和相关化合物在设计具有特定光学性质的材料方面的潜力,这些材料在传感器、照明和显示技术中很有用(Sivakumar et al., 2010)。

安全和危害

作用机制

Target of Action

Related compounds such as benzoic acid derivatives have been found to interact with various proteins and enzymes in the body

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in various ways, such as binding to amino acids, leading to excretion of these amino acids and a decrease in ammonia levels . The specific interactions of 2-(2-Methoxyethyl)benzoic acid with its targets need to be investigated further.

Biochemical Pathways

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid This suggests that 2-(2-Methoxyethyl)benzoic acid might also be involved in similar biochemical pathways

Pharmacokinetics

Related compounds such as benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid This suggests that 2-(2-Methoxyethyl)benzoic acid might have similar ADME properties

Result of Action

Related compounds such as benzoic acid are known to have antimicrobial properties This suggests that 2-(2-Methoxyethyl)benzoic acid might also have similar effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyethyl)benzoic acid. For instance, soil composition and structure can affect the accumulation of phenolic acids, thereby influencing their metabolome through key functional strains . .

属性

IUPAC Name |

2-(2-methoxyethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVJUHGKGNHXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)

![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)